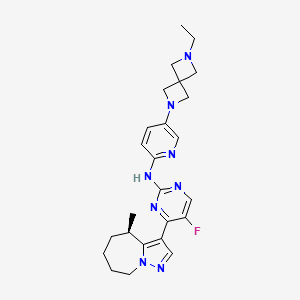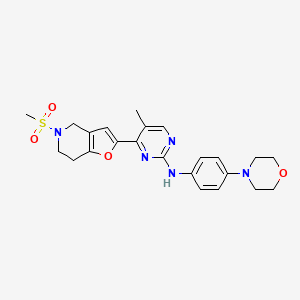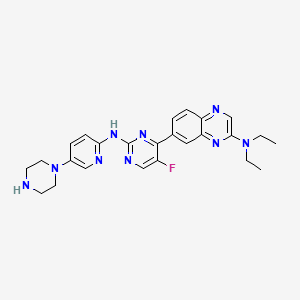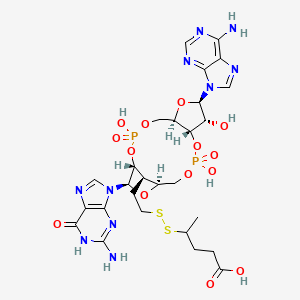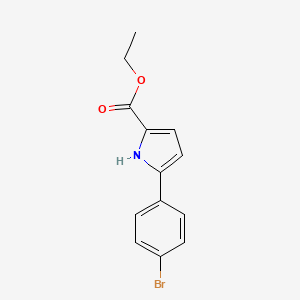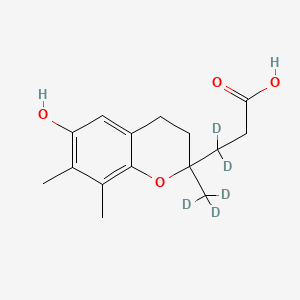![molecular formula C12H12N4O3S B12428055 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including a methoxythiophene ring, a triazole ring, and a piperidine-2,6-dione moiety
準備方法
The synthesis of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxythiophene Ring: This step involves the methoxylation of thiophene derivatives under specific conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition.
Coupling of the Rings: The methoxythiophene and triazole rings are then coupled to form the intermediate compound.
Formation of Piperidine-2,6-dione: The final step involves the cyclization of the intermediate compound to form the piperidine-2,6-dione moiety.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or photonic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can be compared with other similar compounds, such as:
3-[4-(4-Hydroxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
3-[4-(4-Methylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: The presence of a methyl group instead of a methoxy group can influence the compound’s physical and chemical properties.
特性
分子式 |
C12H12N4O3S |
|---|---|
分子量 |
292.32 g/mol |
IUPAC名 |
3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18) |
InChIキー |
SKUSCUALKIOIST-UHFFFAOYSA-N |
正規SMILES |
COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
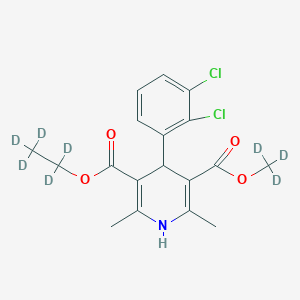
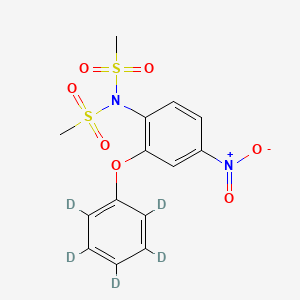

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
